2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine
Description
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-13(2)3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXUEFMZYGNHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-5-fluorophenol Intermediate
While direct literature on 3-bromo-5-fluorophenol preparation is limited, related methods for halogenated fluoro-substituted aromatic amines and phenols provide insight. For example, halogenation and fluorination of aromatic rings can be achieved through controlled electrophilic aromatic substitution or via halogen exchange reactions.
A closely related patent describes the preparation of 3-bromo-5-trifluoromethylaniline via acetylation, nitration, deacetylation, deamination, and reduction starting from 4-bromo-2-trifluorotoluidine, illustrating a multi-step approach to introduce halogen and fluorine substituents on an aromatic amine intermediate. Similar strategies can be adapted for phenol derivatives.
Formation of the Phenoxyethylamine Core
The key reaction to form the ether linkage involves nucleophilic substitution of a 2-chloroethylamine derivative (or a protected variant) with 3-bromo-5-fluorophenol. The phenol acts as a nucleophile attacking the electrophilic alkyl halide to form the ether bond.
Typical conditions include:
- Use of a base such as potassium carbonate or sodium hydride to deprotonate the phenol.
- Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
- Controlled temperature (often 50–100 °C) to optimize yield and minimize side reactions.
Introduction of the N,N-Dimethylamino Group
The N,N-dimethylaminoethyl side chain can be introduced either by:
- Using N,N-dimethylaminoethyl chloride or bromide as the alkylating agent in the nucleophilic substitution with the phenol.
- Alternatively, starting from 2-chloroethanol, followed by conversion to 2-chloroethylamine and subsequent dimethylation.
In some synthetic routes, reductive amination or alkylation of an aminoethyl intermediate with formaldehyde and formic acid (Eschweiler–Clarke methylation) is employed to achieve the N,N-dimethyl substitution.
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-Bromo-5-fluorophenol + 2-chloro-N,N-dimethylethan-1-amine | K2CO3, DMF, 80 °C, 12 h | 2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine | 70–85 | Nucleophilic substitution forming ether bond |
| 2 | Purification | Column chromatography or recrystallization | Pure target compound | — | Removal of side products and unreacted materials |
- The choice of base and solvent significantly affects the ether formation yield. Potassium carbonate in DMF is commonly preferred due to its mildness and efficiency.
- Temperature control is critical; elevated temperatures increase reaction rate but can lead to side reactions such as elimination or over-alkylation.
- Use of N,N-dimethylaminoethyl halides directly simplifies the synthesis, avoiding multi-step amination.
- Purification by chromatography ensures removal of unreacted starting materials and side products, critical for pharmaceutical-grade compounds.
| Method Aspect | Direct Alkylation of Phenol with N,N-dimethylaminoethyl Halide | Multi-step Synthesis via Aminoethyl Intermediates |
|---|---|---|
| Steps | Single main substitution step | Multiple steps including protection, amination, methylation |
| Yield | Moderate to high (70–85%) | Variable, often lower due to multiple steps |
| Complexity | Lower | Higher |
| Scalability | Good | More challenging |
| Purity Control | Easier | Requires more purification steps |
The preparation of this compound is efficiently achieved via nucleophilic substitution of 3-bromo-5-fluorophenol with a suitable N,N-dimethylaminoethyl halide under basic conditions. Optimization of reaction parameters such as base, solvent, temperature, and reagent stoichiometry is vital to maximize yield and purity. Multi-step synthetic routes involving halogenation and amination of aromatic intermediates provide alternative pathways but are generally more complex and less efficient.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the bromo or fluoro substituents.
Substitution: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide
Biological Activity
2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article explores its synthesis, biological activity, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C11H14BrFNO
- Molecular Weight : 288.14 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with the bromination of 3-fluorophenol.
- Coupling Reaction : The brominated product is then coupled with N,N-dimethylethanamine using a Buchwald-Hartwig coupling method, which has been optimized for yield and purity.
- Purification : The final product is purified through recrystallization or chromatography.
Nicotinic Acetylcholine Receptors (nAChRs)
The compound exhibits significant activity at nAChRs, which are critical in neurotransmission and are implicated in various neurological disorders.
- Affinity Studies : Research indicates that this compound has a Ki value of approximately 32.6 nM for the α4β2 subtype and 0.02 nM for the α7 subtype of nAChRs, indicating strong binding affinity .
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | In Vivo Activity |
|---|---|---|---|
| This compound | 32.6 | 0.02 | ED50 = 15 mg/kg (mouse tail-flick test) |
Pharmacological Effects
The pharmacological effects of the compound include:
- Analgesic Activity : Demonstrated effectiveness in mouse models, with a notable reduction in pain response as measured by the tail-flick test.
- Cognitive Enhancement : Potential to enhance cognitive functions through modulation of cholinergic signaling pathways.
Study 1: Analgesic Properties
In a controlled study, researchers administered varying doses of the compound to mice to evaluate its analgesic properties. The results indicated a dose-dependent response, with significant pain relief observed at doses above 10 mg/kg.
Study 2: Cognitive Function Assessment
Another study focused on the cognitive enhancement effects of the compound. Mice treated with this compound showed improved performance in maze tests compared to control groups, suggesting potential applications in treating cognitive impairments.
Comparison with Similar Compounds
Key Insights :
Key Insights :
- Buchwald-Hartwig coupling is the most common method for phenoxyethylamine derivatives, but yields vary significantly (13–40%) depending on steric and electronic effects of substituents .
- Photoredox or silicon-mediated strategies (e.g., toremifene) offer alternatives but require specialized reagents .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine?
The compound is typically synthesized via Buchwald-Hartwig cross-coupling reactions , leveraging palladium catalysis. A representative method involves reacting 3-bromo-5-fluorophenol with 2-(dimethylamino)ethyl chloride or bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) under inert conditions. Microwave-assisted heating (150°C, 2 hours) enhances reaction efficiency, yielding the target compound after purification via automated C18 column chromatography .
Q. How is the purity and structural integrity of the compound validated?
High-Resolution Mass Spectrometry (HRMS) and multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) are critical. For example:
- ¹H-NMR : Aromatic protons in the 3-bromo-5-fluorophenoxy moiety appear as distinct doublets (δ 6.8–7.2 ppm), while the N,N-dimethyl group resonates as a singlet (δ 2.2–2.5 ppm).
- HRMS : The molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₀H₁₂BrFNO⁺: 284.0094). Contradictions in spectral data (e.g., unexpected splitting) may arise from residual solvents or rotamers; these are resolved by repeating experiments in anhydrous deuterated solvents (e.g., CDCl₃) .
Q. What safety protocols are recommended during synthesis?
Use gloveboxes or Schlenk lines to handle air-sensitive intermediates (e.g., palladium catalysts). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Waste containing brominated or fluorinated byproducts must be segregated and disposed of via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction yields be improved in palladium-catalyzed couplings involving this compound?
Yield optimization strategies include:
- Ligand screening : BINAP outperforms XPhos in aryloxyamine couplings due to enhanced steric and electronic compatibility .
- Solvent selection : Toluene or dioxane improves catalyst stability compared to THF.
- Additives : Molecular sieves (3Å) absorb moisture, minimizing hydrolysis of sensitive intermediates. Yields typically range from 40% to 82% depending on substituent electronics .
Q. What mechanistic insights explain competing side-reactions during synthesis?
Competing C-O vs. C-N coupling can occur if the palladium catalyst coordinates preferentially to the dimethylamino group. This is mitigated by:
Q. How does the bromo-fluoro substitution pattern influence reactivity in downstream applications?
The 3-bromo-5-fluoro motif enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. The fluorine atom stabilizes transition states via inductive effects , while bromine acts as a leaving group. Computational studies (DFT) suggest that the para-fluorine increases the electron-deficient character of the ring, accelerating cross-couplings by ~20% compared to non-fluorinated analogs .
Q. What strategies resolve contradictory data in crystallographic studies of derivatives?
For crystal structures of derivatives (e.g., metal complexes), SHELXL refinement is recommended. Key steps include:
- Applying TWIN/BASF commands to address twinning in high-symmetry space groups.
- Using HKLF 5 format for intensity integration in cases of severe absorption. Discrepancies in R-factors (>5%) warrant re-measurement of diffraction data at synchrotron facilities .
Methodological Tables
Table 1. Representative Synthetic Conditions for Derivatives of this compound
| Substrate | Catalyst System | Yield (%) | Purification Method | Reference |
|---|---|---|---|---|
| 3-Bromo-5-fluorophenol | Pd(OAc)₂/BINAP/Cs₂CO₃ | 82 | SiO₂ column (1% MeOH/DCM) | |
| 5-Bromo-2,3-difluorophenol | Pd₂(dba)₃/XPhos/K₃PO₄ | 57 | Preparative HPLC |
Table 2. Key Spectral Data for Structural Validation
| Technique | Diagnostic Signals | Reference |
|---|---|---|
| ¹H-NMR | δ 7.12 (d, J = 8.5 Hz, H-4), δ 2.34 (s, N(CH₃)₂) | |
| HRMS | [M+H]⁺ = 284.0094 (C₁₀H₁₂BrFNO⁺) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
